N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14(21-22(27)17-10-4-5-11-18(17)23(21)28)24-25-20(26)13-29-19-12-6-8-15-7-2-3-9-16(15)19/h2-12,21H,13H2,1H3,(H,25,26)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNZNHPLJEGBC-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
While direct data for the target compound is unavailable, structurally related acetohydrazides exhibit antimicrobial properties. For example:
- N'-benzylidene-2-(1H-pyrazol-1-yl)acetohydrazide showed moderate activity against S. aureus (MIC: 32 µg/mL) due to the pyrazole moiety’s electron-deficient nature .
- Pyridine-thiazole hybrids derived from acetohydrazides demonstrated enhanced activity against Gram-negative bacteria, attributed to the thiazole ring’s ability to disrupt cell membranes .
The target compound’s 1,3-dioxo-inden group may confer unique selectivity, as similar dioxo motifs in indenyl derivatives are associated with enzyme inhibition (e.g., aggrecanase inhibitors ).
Solubility and Stability
- The naphthyloxy group reduces aqueous solubility compared to smaller aryl groups (e.g., phenyl in ).
- The 1,3-dioxo-inden moiety may enhance stability via intramolecular hydrogen bonding, as observed in dioxo-benzofuran derivatives .
Crystallographic and Conformational Insights
- Single-crystal X-ray studies of analogues (e.g., ) confirm the (E)-configuration of the hydrazone bond, critical for maintaining planar geometry and π-π stacking interactions.
- Substituents like 3-nitrophenyl () or 2-hydroxy-naphthyl () induce steric effects that alter dihedral angles between aromatic rings, impacting binding to biological targets.
Biological Activity
N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a compound of increasing interest in pharmaceutical chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure that includes an indene moiety and a naphthalene ether. Its molecular formula is , and it possesses functional groups that are known to enhance biological activity. The presence of hydrazide functionality contributes to its reactivity and potential pharmacological effects.
1. Anticancer Activity
Several studies have reported the anticancer properties of compounds related to naphthalene and hydrazide derivatives. For instance, derivatives of 2-naphthol have shown significant inhibitory effects on various cancer cell lines. In one study, molecular docking simulations indicated that these compounds exhibit favorable binding interactions with histone deacetylases (HDACs), which are critical targets in cancer therapy. The binding energies ranged from to kcal/mol, suggesting strong interactions that could translate into effective anticancer activity .
2. Antimicrobial Activity
Research has demonstrated that naphthalene derivatives possess notable antimicrobial properties. Compounds similar to this compound have been tested against a variety of bacteria and fungi. For example, studies indicate that these compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanisms of action may involve disruption of microbial cell walls or interference with metabolic pathways .
3. Anti-inflammatory Activity
The anti-inflammatory effects of naphthalene derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell lines | |
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anti-inflammatory | Reduction in cytokine production |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- HDAC Inhibition : As mentioned earlier, the compound shows potential as an HDAC inhibitor, which is crucial for regulating gene expression in cancer cells.
- Reactive Oxygen Species (ROS) : Some studies suggest that naphthalene derivatives can modulate oxidative stress responses in cells, contributing to their anticancer and antimicrobial activities.
Q & A
Q. How can researchers design experiments to differentiate apoptosis induction from necrosis in cellular assays?
- Methodological Answer : Combine Annexin V-FITC/PI staining (flow cytometry) with caspase-3/7 activity assays. Use inhibitors (e.g., Z-VAD-FMK for caspases) to confirm apoptosis pathways. Perform transmission electron microscopy (TEM) to visualize apoptotic bodies vs. necrotic membrane rupture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
